Methyl 5-bromo-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-1H-pyrazole-3-carboxylate plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, potentially altering the activity of these enzymes and affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation . Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and gene expression. Additionally, it may interact with transcription factors, influencing the transcription of target genes and thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels . For instance, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and influence its biochemical effects. For example, localization to the nucleus may facilitate its interaction with transcription factors, thereby modulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate typically involves the bromination of 1H-pyrazole-3-carboxylate derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated pyrazoles.
Coupling Reactions: Biaryl derivatives are the major products of coupling reactions.
Scientific Research Applications
Methyl 5-bromo-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group at the 1-position.
5-Bromo-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
1H-Pyrazole-3-carboxylate derivatives: Various derivatives with different substituents at the 1- and 5-positions.
Uniqueness: Methyl 5-bromo-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJSZKPUPTTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855692 | |
Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328893-17-9 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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